molecular formula C16H25N5 B11748258 1-cyclopentyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

1-cyclopentyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11748258
M. Wt: 287.40 g/mol
InChI Key: BEVGWOPOXTTXKK-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a complex organic compound featuring a cyclopentyl group, a pyrazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide in the presence of a base such as potassium carbonate.

    Cyclopentyl group introduction: The cyclopentyl group is introduced via a nucleophilic substitution reaction using cyclopentyl bromide.

    Amine formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated derivatives depending on the substituent used.

Scientific Research Applications

1-cyclopentyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or mechanical properties.

    Biology: Use as a probe to study biological pathways involving pyrazole derivatives.

    Industry: Potential use in the synthesis of advanced polymers or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The cyclopentyl group may enhance the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopentyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine: Similar structure but with a different position of the amine group.

    1-cyclopentyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine: Another positional isomer.

    1-cyclopentyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-carboxamide: Similar structure with a carboxamide group instead of an amine.

Uniqueness

1-cyclopentyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is unique due to its specific combination of functional groups and their positions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H25N5

Molecular Weight

287.40 g/mol

IUPAC Name

1-cyclopentyl-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C16H25N5/c1-12(2)20-10-14(13(3)19-20)8-17-15-9-18-21(11-15)16-6-4-5-7-16/h9-12,16-17H,4-8H2,1-3H3

InChI Key

BEVGWOPOXTTXKK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC2=CN(N=C2)C3CCCC3)C(C)C

Origin of Product

United States

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